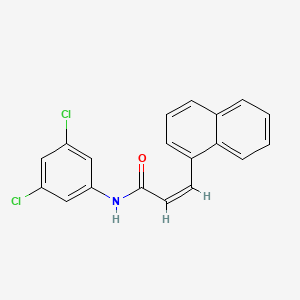

N-(3,5-二氯苯基)-3-(1-萘基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

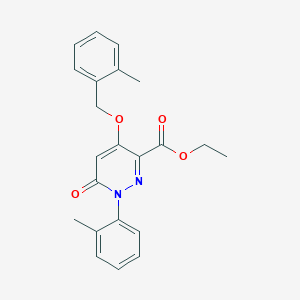

N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide is a compound that is likely to exhibit interesting chemical and physical properties due to the presence of both naphthyl and dichlorophenyl groups. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with naphthyl groups and acrylamide structures have been studied. These related compounds have been synthesized and their structures have been analyzed, providing insights into the potential behavior of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that similar synthetic routes could potentially be applied to the synthesis of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide . Additionally, the synthesis of 2-hydroxyl-3-chloropropyl acrylate through a ring-opening esterifying reaction suggests that acrylate derivatives can be synthesized using catalysts and controlled reaction conditions . These methods could inform the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide, which may also exhibit intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of naphthyl-containing acrylamides can be complex. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit colorimetric sensing of fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism . Similarly, N-(naphthylethyl)prop-2-enamides can undergo intramolecular photocycloaddition and cyclisation reactions, which are highly peri- and stereoselective . These studies suggest that N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide may also participate in specific chemical reactions that are sensitive to the substituents present on the acrylamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide can be inferred from related compounds. The presence of the naphthyl group can contribute to the compound's aromaticity and potential interactions with other molecules, while the dichlorophenyl group may add to the compound's reactivity and polarity. The synthesis and characterization of similar compounds, as well as their reactivity, provide a foundation for understanding the properties of N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide .

科学研究应用

丙烯酰胺研究应用

化学和生物化学: 由于丙烯酰胺存在于各种工业产品和食品中,因此对其化学、生物化学和安全性进行了广泛的研究。研究重点在于了解其形成,特别是通过美拉德反应在食品中的形成,以及其对人体健康的影响。目标是开发改进的食品加工工艺,以降低膳食丙烯酰胺含量,同时不影响食品质量和安全性 (Friedman, 2003).

食品中的减缓策略: 对于减轻食品中丙烯酰胺的形成,有大量的研究,包括选择前体含量低的植物品种、优化加工条件以及使用抑制其形成的食品添加剂。这些策略旨在降低膳食中丙烯酰胺的负担,同时保持食品质量和感官属性 (Friedman & Levin, 2008).

食品中的分析方法和含量: 用于检测食品中丙烯酰胺的分析方法的发展已经取得进展,这有助于了解不同食品和加工条件下的丙烯酰胺含量。这项研究对于评估暴露风险和评估减少策略的有效性至关重要 (Stadler & Scholz, 2004).

形成机制和影响因素: 研究深入探讨了食品加热过程中丙烯酰胺形成的机制,重点是美拉德反应和其他途径。了解这些机制对于开发有针对性的方法以减少丙烯酰胺而不对食品质量产生负面影响至关重要 (Lingnert et al., 2002).

属性

IUPAC Name |

(Z)-N-(3,5-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c20-15-10-16(21)12-17(11-15)22-19(23)9-8-14-6-3-5-13-4-1-2-7-18(13)14/h1-12H,(H,22,23)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHOTINIUUDXJB-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)